molecular formula C11H11N3O4 B11866058 Isopropyl 6-nitro-1H-indazole-3-carboxylate

Isopropyl 6-nitro-1H-indazole-3-carboxylate

Cat. No.: B11866058
M. Wt: 249.22 g/mol
InChI Key: DPBKJGKDVBMXDH-UHFFFAOYSA-N
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Description

Isopropyl 6-nitro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C11H11N3O4. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an isopropyl ester group, a nitro group at the 6-position, and a carboxylate group at the 3-position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 6-nitro-1H-indazole-3-carboxylate typically involves the nitration of an indazole precursor followed by esterification. One common method includes the nitration of 1H-indazole-3-carboxylic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 6-nitro-1H-indazole-3-carboxylic acid is then esterified with isopropanol in the presence of a dehydrating agent like thionyl chloride .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 6-nitro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed:

Comparison with Similar Compounds

  • 6-nitro-1H-indazole-3-carboxylic acid
  • Ethyl 6-nitro-1H-indazole-3-carboxylate
  • Methyl 6-nitro-1H-indazole-3-carboxylate

Comparison: Isopropyl 6-nitro-1H-indazole-3-carboxylate is unique due to its isopropyl ester group, which can influence its solubility, reactivity, and biological activity compared to its ethyl and methyl counterparts. The presence of the nitro group at the 6-position also imparts distinct electronic properties, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

propan-2-yl 6-nitro-1H-indazole-3-carboxylate

InChI

InChI=1S/C11H11N3O4/c1-6(2)18-11(15)10-8-4-3-7(14(16)17)5-9(8)12-13-10/h3-6H,1-2H3,(H,12,13)

InChI Key

DPBKJGKDVBMXDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NNC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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